molecular formula C7H13ClF3NO2 B13593321 methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoatehydrochloride

methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoatehydrochloride

Cat. No.: B13593321
M. Wt: 235.63 g/mol
InChI Key: PKISDIFAPYODRD-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoatehydrochloride is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoatehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoatehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoatehydrochloride include other trifluoromethylated amino acids and esters. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity .

Uniqueness

What sets this compound apart is its combination of a trifluoromethyl group with an amino group, which imparts unique chemical properties. This combination enhances its stability, reactivity, and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C7H13ClF3NO2

Molecular Weight

235.63 g/mol

IUPAC Name

methyl (3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate;hydrochloride

InChI

InChI=1S/C7H12F3NO2.ClH/c1-6(2,5(12)13-3)4(11)7(8,9)10;/h4H,11H2,1-3H3;1H/t4-;/m1./s1

InChI Key

PKISDIFAPYODRD-PGMHMLKASA-N

Isomeric SMILES

CC(C)([C@H](C(F)(F)F)N)C(=O)OC.Cl

Canonical SMILES

CC(C)(C(C(F)(F)F)N)C(=O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.